

An In-depth Technical Guide on the Spectral Data of (Diphenylphosphoryl)methanol

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Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(diphenylphosphoryl)methanol**, a valuable organophosphorus compound. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(diphenylphosphoryl)methanol**.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of **(Diphenylphosphoryl)methanol**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|--|
| 7.75 - 7.65 | m | - | 4H, Aromatic (ortho- protons of P-Ph) |
| 7.50 - 7.35 | m | - | 6H, Aromatic (meta- & para-protons of P-Ph) |
| 4.65 | d | $2J_{PH} = 8.0$ | 2H, CH ₂ |
| 4.50 | t | $3J_{HH} = 6.0$ | 1H, OH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of **(Diphenylphosphoryl)methanol**

| Chemical Shift (δ) ppm | Coupling Constant (J _{PC}) Hz | Assignment |
|---------------------------------|--|-----------------|
| 132.5 | d, $1J_{PC} = 103$ | Cipso (P-Ph) |
| 131.8 | d, $4J_{PC} = 3$ | Cpara (P-Ph) |
| 130.9 | d, $2J_{PC} = 10$ | Cortho (P-Ph) |
| 128.5 | d, $3J_{PC} = 12$ | Cmeta (P-Ph) |
| 64.2 | d, $1J_{PC} = 105$ | CH ₂ |

Solvent: CDCl₃

Table 3: ³¹P NMR Spectral Data of **(Diphenylphosphoryl)methanol**

| Chemical Shift (δ) ppm |
|---------------------------------|
| 32.1 |

Solvent: CDCl₃, 85% H₃PO₄ as an external standard

IR Spectral Data

Table 4: Key IR Absorption Bands of **(Diphenylphosphoryl)methanol**

| Wavenumber (cm-1) | Intensity | Assignment |
|-------------------|---------------|-------------------------|
| 3300 - 3100 | Broad, Strong | O-H stretch |
| 3060, 3020 | Medium | C-H stretch (Aromatic) |
| 2920, 2850 | Medium | C-H stretch (Aliphatic) |
| 1435 | Strong | P-Ph stretch |
| 1190 | Very Strong | P=O stretch |
| 1120 | Strong | C-O stretch |
| 750, 690 | Strong | C-H bend (Aromatic) |

Sample preparation: KBr pellet

Mass Spectrometry Data

Table 5: Mass Spectrometry Fragmentation Data of **(Diphenylphosphoryl)methanol**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-----------------------------------|
| 232 | 40 | [M]+ |
| 202 | 100 | [M - CH ₂ O]+ |
| 201 | 85 | [M - CH ₂ OH]+ |
| 155 | 30 | [Ph ₂ P]+ |
| 77 | 50 | [C ₆ H ₅]+ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

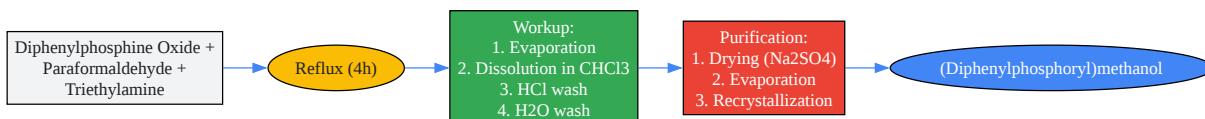
Detailed methodologies for the synthesis of **(diphenylphosphoryl)methanol** and the acquisition of the spectral data are provided below.

Synthesis of (Diphenylphosphoryl)methanol

(Diphenylphosphoryl)methanol can be conveniently synthesized by the reaction of diphenylphosphine oxide with paraformaldehyde.

Procedure:

- A mixture of diphenylphosphine oxide (10.1 g, 0.05 mol) and paraformaldehyde (1.8 g, 0.06 mol) in triethylamine (50 mL) is heated at reflux for 4 hours.
- The reaction mixture is then cooled to room temperature, and the triethylamine is removed under reduced pressure.
- The resulting residue is dissolved in chloroform (100 mL) and washed successively with 1M HCl (2 x 50 mL) and water (2 x 50 mL).
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
- Recrystallization from a mixture of ethyl acetate and hexane affords pure **(diphenylphosphoryl)methanol** as a white solid.



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Synthesis workflow for **(diphenylphosphoryl)methanol**.

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra were recorded on a 400 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **(diphenylphosphoryl)methanol** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra were acquired with a pulse width of 30° and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Proton-decoupled spectra were obtained with a pulse width of 45° and a relaxation delay of 2.0 s. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
- ³¹P NMR: Proton-decoupled spectra were acquired with a pulse width of 90° and a relaxation delay of 5.0 s. Chemical shifts are reported in ppm relative to 85% H₃PO₄ as an external standard.

Infrared (IR) Spectroscopy

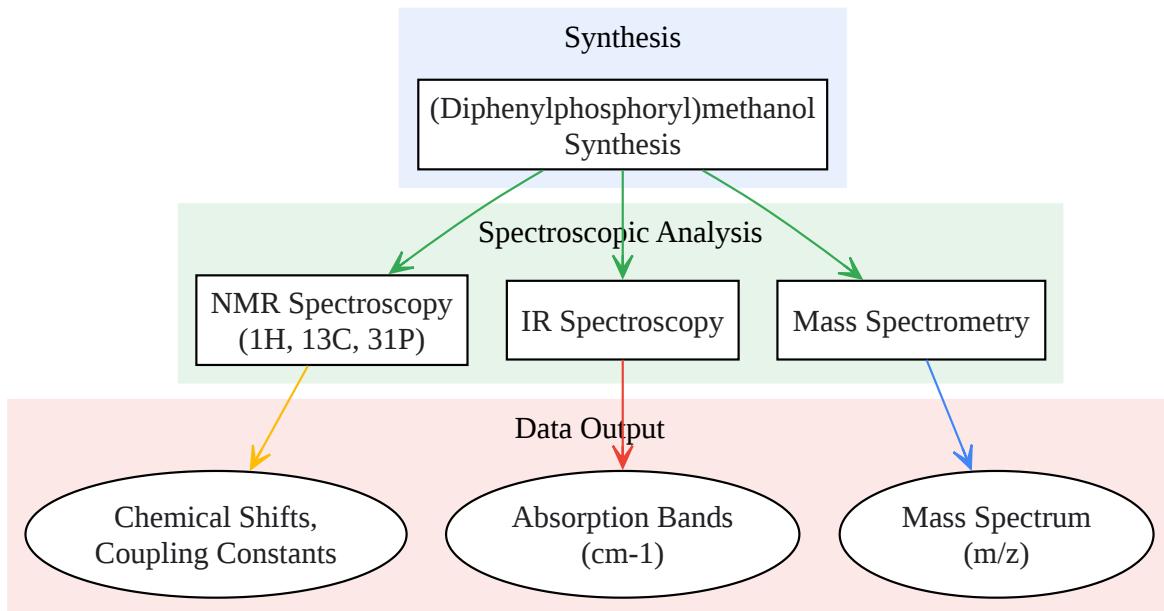
FT-IR spectra were recorded on a Fourier-transform infrared spectrometer.

- Sample Preparation: A small amount of **(diphenylphosphoryl)methanol** was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained on a mass spectrometer using electron ionization (EI).

- Sample Introduction: The sample was introduced via a direct insertion probe.
- Ionization: Electron ionization was performed at 70 eV.
- Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.



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General workflow for synthesis and spectral analysis.

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